![molecular formula C11H10F2O2 B066467 Ethyl 3-(3,5-difluorophenyl)acrylate CAS No. 163978-50-5](/img/structure/B66467.png)
Ethyl 3-(3,5-difluorophenyl)acrylate
Overview
Description
Ethyl 3-(3,5-difluorophenyl)acrylate is a chemical compound with the molecular formula C11H10F2O2 . It has a molecular weight of 212.19 g/mol . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 3-(3,5-difluorophenyl)acrylate consists of an acrylate group attached to a 3,5-difluorophenyl group . The exact structure can be determined using techniques such as NMR, CNMR, HPLC, and LC-MS .Scientific Research Applications
Chemical Binding and Detoxification
Ethyl acrylate, a related compound, binds to glutathione and protein, playing a role in detoxification at low concentrations. This research suggests potential biological interactions of similar compounds (Potter & Tran, 1992).
Polymer Science
The homopolymerization and copolymerization of derivatives of similar acrylates, like 3,5-dimethylphenyl acrylate, have been studied for their spectral, thermal properties, and application in adhesives. Such research could indicate similar applications for Ethyl 3-(3,5-difluorophenyl)acrylate in the field of polymer science (Vijayanand et al., 2002).
Knoevenagel Condensation
The Knoevenagel condensation process, used in chemical synthesis, includes the preparation of Ethyl 3-aryl and 3-alkyl-2-(trifluoromethylthio)acrylates, indicating the relevance of similar acrylates in organic synthesis (Anselmi, Blazejewski, & Wakselman, 2001).
Transamination and Aza-Annulation Reactions
Ethyl 3-dimethylamino acrylates, similar to Ethyl 3-(3,5-difluorophenyl)acrylate, have been utilized in solvent-free transamination and aza-annulation reactions, which are crucial in the field of organic chemistry (Meddad et al., 2001).
Catalysis in Polymerization
Studies on copolymerization of ethene with acrylates using a cationic palladium catalyst reveal insights into polymer science and could be relevant for understanding the polymerization behavior of Ethyl 3-(3,5-difluorophenyl)acrylate (Heinemann et al., 1999).
Environmental Impact of Acrylates
Research on the environmental impact and atmospheric oxidation of acrylate esters like ethyl acrylate could be relevant for understanding the environmental behavior of Ethyl 3-(3,5-difluorophenyl)acrylate (Martín Porrero et al., 2010).
Electrochemical Properties
Investigations into the electrochemical behavior of acrylated compounds can provide insights into their potential applications in material science and electronics (Hogervorst et al., 1993).
Solid-Phase Synthesis
Ethyl 3-arylformylacrylates, similar to Ethyl 3-(3,5-difluorophenyl)acrylate, have been synthesized using solid-phase techniques, indicating potential methods for the synthesis of related compounds (Qi, 1989).
properties
IUPAC Name |
ethyl (E)-3-(3,5-difluorophenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)4-3-8-5-9(12)7-10(13)6-8/h3-7H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSRIRQMDGZPNZ-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457246 | |
Record name | Ethyl 3-(3,5-difluorophenyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
163978-50-5 | |
Record name | Ethyl 3-(3,5-difluorophenyl)acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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